molecular formula C22H20N4O3 B2588595 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide CAS No. 2034207-48-0

1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B2588595
CAS No.: 2034207-48-0
M. Wt: 388.427
InChI Key: LNLVLFKGFQDIBN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzoxazole core fused with a pyrrolidine ring and further substituted by a pyridinylmethyl group bearing a furan-2-yl moiety. The benzoxazole group is known for its electron-withdrawing properties and metabolic stability, while the furan-pyridine hybrid substituent may enhance binding affinity to biomolecular targets via π-π stacking or hydrogen bonding .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-21(24-14-15-6-3-11-23-20(15)19-10-5-13-28-19)17-8-4-12-26(17)22-25-16-7-1-2-9-18(16)29-22/h1-3,5-7,9-11,13,17H,4,8,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLVLFKGFQDIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Carboxamide: The pyrrolidine ring can be synthesized via a Mannich reaction, followed by amide formation with an appropriate carboxylic acid derivative.

    Coupling of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through a Suzuki coupling reaction, using palladium catalysts and appropriate boronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide exhibit significant anticancer properties. Benzoxazole derivatives have been shown to inhibit tumor growth through various mechanisms, including:

  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : They interfere with the cell cycle, preventing cancer cells from dividing.

A study highlighted the effectiveness of benzoxazole derivatives in targeting specific cancer pathways, leading to decreased viability of cancer cell lines .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Benzoxazole derivatives are known for their broad-spectrum antimicrobial properties, which include:

  • Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated efficacy against several fungal pathogens.

Research has demonstrated that modifications in the benzoxazole structure can enhance antimicrobial potency .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has potential applications in:

  • Anti-inflammatory Agents : Compounds with similar structures have been noted for their ability to reduce inflammation.
  • Neurological Disorders : Research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFocusFindings
Aboulwafa et al. (2023)AnticancerIdentified significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Wu et al. (2023)AntiviralDemonstrated effectiveness against viral replication in vitro.
Padalkar et al. (2016)AntimicrobialShowed broad-spectrum activity against multiple bacterial strains.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in π-π stacking interactions, while the pyrrolidine carboxamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzoxazole derivatives , furan-pyridine hybrids , and pyrrolidine carboxamides . Below is a comparative analysis with key examples from published literature and pharmacopeial standards:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Relevance (Hypothesized) Evidence Source
1-(1,3-Benzoxazol-2-yl)-N-{[2-(Furan-2-yl)Pyridin-3-yl]Methyl}Pyrrolidine-2-Carboxamide Benzoxazole + Pyrrolidine Furan-2-yl-Pyridine Methyl, Carboxamide Enzyme inhibition (e.g., kinases) Hypothetical
(4aR)-N-(4-Bromo-3,5-Difluorophenyl)-1-[(3-Chloro-2-Fluorophenyl)Methyl]-4-Hydroxy... Pyrrolo[1,2-b]Pyridazine Halogenated Aryl Groups, Hydroxy Group Anti-inflammatory or Anticancer EP 4 374 877 A2
N,N-Dimethyl(5-{[(2-{[1-(Methylamino)-2-Nitroethenyl]Amino}Ethyl)Sulphanyl]Methyl}Furan-2-yl)... Furan-2-yl + Sulphanyl Linker Nitroethenyl, Dimethylamino, Sulphanyl Ranitidine-related (antacid activity) USP 31

Key Observations :

Benzoxazole vs. Pyridazine/Pyridine Cores: The target compound’s benzoxazole core offers greater metabolic stability compared to pyridazine derivatives (e.g., EP 4 374 877 A2), which may undergo faster oxidative degradation due to their electron-rich nitrogen atoms . In contrast, furan-pyridine hybrids (as in the target compound) are less studied than morpholine- or morpholinomethyl-substituted analogs (e.g., EP 4 374 877 A2), which exhibit enhanced solubility but reduced blood-brain barrier penetration .

Substituent Impact: The furan-2-yl group in the target compound is structurally analogous to ranitidine-related compounds (USP 31 ). However, the absence of sulphanyl or nitro groups in the target molecule may reduce gastrointestinal activity (e.g., H2 antagonism) but improve CNS targeting.

Synthetic Challenges :

  • The compound’s multi-heterocyclic architecture complicates synthesis compared to simpler furan derivatives (e.g., USP 31 compounds ), requiring regioselective coupling and protection strategies.

Research Findings and Hypotheses

  • Binding Affinity : Molecular docking studies (hypothetical) suggest that the furan-pyridine substituent may interact with hydrophobic pockets in kinase domains, while the benzoxazole-pyrrolidine scaffold could stabilize interactions with catalytic lysine residues.

Biological Activity

Overview

1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is a heterocyclic compound that has attracted attention for its potential biological activities. The compound features a complex structure, incorporating a benzoxazole moiety, which is known for various pharmacological properties, alongside furan and pyridine rings that may enhance its reactivity and biological interactions.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 388.427 g/mol
  • Structural Features :
    • Benzoxazole ring
    • Furan and pyridine components
    • Pyrrolidine carboxamide group

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar benzoxazole structures exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives can inhibit the growth of Pseudomonas aeruginosa, a common pathogen responsible for infections in immunocompromised patients. These compounds also demonstrated the ability to reduce biofilm formation and elastase production in bacterial cultures, suggesting their potential as anti-pathogenic agents .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity. In vitro studies have demonstrated that benzoxazole-containing compounds can induce apoptosis in various cancer cell lines. For example, one study highlighted the cytotoxic effects of benzoxazole derivatives on Jurkat and A-431 cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism appears to involve interaction with key proteins involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by various substituents on its core structure. SAR studies indicate that electron-donating groups on the phenyl rings enhance activity against bacterial strains while specific substitutions may increase anticancer efficacy .

Case Studies

  • Antimicrobial Screening :
    • A study screened several benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The most active compounds displayed MIC values significantly lower than those of traditional antibiotics .
    • Table 1 : Antimicrobial Activity of Benzoxazole Derivatives
    Compound IDMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
    Compound 11015
    Compound 2520
    Compound 32530
  • Anticancer Activity :
    • In vitro tests showed that certain derivatives induced apoptosis in cancer cell lines with IC50 values comparable to doxorubicin .
    • Table 2 : Cytotoxicity Data Against Cancer Cell Lines
    Compound IDCell LineIC50 (µM)
    Compound AJurkat12
    Compound BA-43115
    Compound CMCF718

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide?

Methodological Answer: A multi-step synthesis approach is typically employed, involving:

Core Pyrrolidine Formation : Use of 2-fluorobenzaldehyde in DMF with dialkylamine and potassium carbonate at 150°C to generate substituted pyrrolidine precursors .

Coupling Reactions : Microwave-assisted reactions (e.g., 0.25 M n-butanol with cyanothioacetamide) to enhance yield and reduce side products .

Functionalization : Introduction of benzoxazole and furyl-pyridine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .

Purification : Column chromatography and recrystallization to achieve ≥98% purity, verified by HPLC .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 7.61 ppm for benzoxazole) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • HPLC Analysis : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect degradation products during stability studies .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal contact. Dust dispersion is minimized via local exhaust systems .
  • Storage : Store in sealed containers at 4°C in dark, dry conditions. Monitor degradation via periodic HPLC, as prolonged storage may increase toxicity .
  • Spill Management : Collect solid material with absorbent pads; avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzoxazole-furan-pyridine hybrid structure?

Methodological Answer:

  • Microwave Synthesis : Reduce reaction time (e.g., 20 hours → 2 hours) while maintaining 93% yield by using controlled microwave irradiation (150°C, 300 W) .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for C–N coupling efficiency. Higher yields (75% vs. 60%) are reported with Pd-based systems .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (non-polar). DMF improves solubility of aromatic intermediates, enhancing coupling efficiency by ~20% .

Q. How to resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzoxazole vs. benzothiazole) and measure receptor affinity. For example, replacing benzoxazole with tetrazole increases AT₁ receptor binding by 3-fold .
  • Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Discrepancies may arise from off-target effects or assay sensitivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric clashes or electrostatic mismatches in conflicting datasets .

Q. What strategies mitigate stability issues during long-term pharmacological studies?

Methodological Answer:

  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., cleavage of the furan ring) .
  • Formulation Adjustments : Lyophilization with cryoprotectants (e.g., trehalose) increases shelf life by reducing oxidative degradation in aqueous buffers .
  • Inert Atmospheres : Store solutions under argon or nitrogen to prevent photooxidation of the pyrrolidine carboxamide group .

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